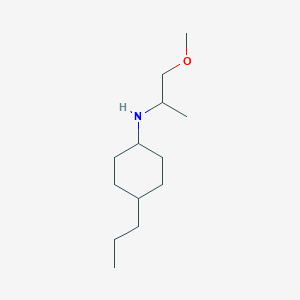
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine is a useful research compound. Its molecular formula is C13H27NO and its molecular weight is 213.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Methoxypropan-2-yl)-4-propylcyclohexan-1-amine is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula: C12H21N
Molar Mass: 179.30184 g/mol
CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Its amine group can participate in hydrogen bonding and ionic interactions with biomolecules, making it a candidate for modulating enzyme activity or receptor signaling pathways.
1. Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound may exhibit antimicrobial properties. For instance, studies on related cyclohexane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Cytotoxicity and Antitumor Effects
There are indications that this compound may possess cytotoxic properties against cancer cell lines. A study evaluating the effects of structurally related compounds on melanoma cells revealed significant inhibition of cell proliferation and induction of apoptosis at certain concentrations . This suggests that this compound could be explored further for its anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential effectiveness against resistant strains | |
| Cytotoxicity | Induced apoptosis in melanoma cells | |
| Neuropharmacological | Possible anxiolytic effects |
Case Study 1: Antitumor Activity
In a study assessing the impact of cyclohexane derivatives on melanoma cells, compounds with similar structures demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis . While specific data on this compound was not highlighted, the findings suggest a promising avenue for further research.
Case Study 2: Antimicrobial Efficacy
A related compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications in the cyclohexane structure could enhance the antimicrobial potency, indicating that this compound might also be effective against similar pathogens.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-5-12-6-8-13(9-7-12)14-11(2)10-15-3/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWDJLNQGWROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














